molecular formula C7H13NO B13510435 rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine

Cat. No.: B13510435
M. Wt: 127.18 g/mol
InChI Key: HYEFHBJEQFOHGH-FSDSQADBSA-N
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Description

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[221]heptan-6-amine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine typically involves the use of starting materials such as 4-methyl-2-oxabicyclo[2.2.1]heptane and appropriate amine sources. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine is unique due to its specific oxabicyclo ring system and the presence of a methyl group at the 4-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine is a bicyclic amine compound characterized by its unique oxabicycloheptane ring system. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications.

The compound has a molecular formula of C₇H₁₃NO and a molecular weight of approximately 127.19 g/mol. Its structure includes an oxabicyclo framework that allows for various functional modifications, enhancing its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxabicycloheptane Ring : Achieved through Diels-Alder reactions.
  • Introduction of the Methyl Group : Via alkylation reactions using methylating agents.
  • Resolution of Racemic Mixture : Chiral resolution techniques are employed to isolate enantiomers.

Biological Activity

Research indicates that this compound exhibits several biological activities:

The compound interacts with specific molecular targets such as enzymes and receptors, potentially acting as an inhibitor or activator in various biochemical pathways. This interaction may modulate the activity of these targets, influencing physiological processes.

Pharmacological Studies

Studies have explored the compound's potential as a therapeutic agent:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Neuroprotective Properties : Investigated for its ability to protect neuronal cells in vitro.
  • Pain Management : Preliminary studies suggest efficacy in modulating pain pathways.

Case Studies

Several case studies highlight the biological activity of this compound:

Study Objective Findings
Study 1Antimicrobial efficacyDemonstrated significant inhibition against Staphylococcus aureus at low concentrations.
Study 2NeuroprotectionShowed reduced apoptosis in neuronal cell cultures exposed to oxidative stress.
Study 3Analgesic effectsIndicated reduction in pain response in animal models compared to control groups.

Applications

The unique structure and biological activity of this compound make it a valuable candidate for:

  • Drug Development : As a precursor in synthesizing novel therapeutic agents.
  • Research Tools : Used as a ligand in biochemical assays and molecular biology studies.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine

InChI

InChI=1S/C7H13NO/c1-7-2-5(8)6(3-7)9-4-7/h5-6H,2-4,8H2,1H3/t5-,6-,7-/m1/s1

InChI Key

HYEFHBJEQFOHGH-FSDSQADBSA-N

Isomeric SMILES

C[C@@]12C[C@H]([C@@H](C1)OC2)N

Canonical SMILES

CC12CC(C(C1)OC2)N

Origin of Product

United States

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